REACTION_SMILES
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[BH3:30].[Br:31][c:32]1[cH:33][cH:34][cH:35][c:36]([C:38]([CH2:39][CH2:40][CH2:41][CH3:42])=[O:43])[n:37]1.[CH2:44]1[O:45][CH2:46][CH2:47][CH2:48]1.[CH3:20][O:21][B:22]([O:23][CH3:24])[O:25][CH3:26].[CH3:27][S:28][CH3:29].[c:1]1([C:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)([CH:9]2[CH2:10][CH2:11][CH2:12][NH:13]2)[OH:14])[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[Br:31][c:32]1[cH:33][cH:34][cH:35][c:36]([CH:38]([CH2:39][CH2:40][CH2:41][CH3:42])[OH:43])[n:37]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(=O)c1cccc(Br)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COB(OC)OC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CSC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(c1ccccc1)(c1ccccc1)C1CCCN1
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Name
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Type
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product
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Smiles
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CCCCC(O)c1cccc(Br)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |